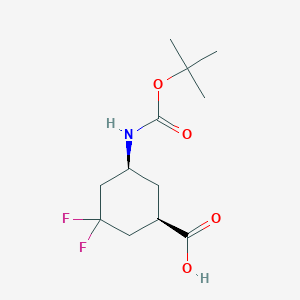

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H19F2NO4 and its molecular weight is 279.284. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid, with the CAS number 1261225-61-9, is a chiral cyclohexanecarboxylic acid derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms. This compound has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its use as a building block in the synthesis of biologically active molecules and polymers. Its unique structure allows for significant versatility in synthetic applications.

1. Synthesis and Applications

The compound has been utilized in several key areas:

- Peptidomimetics : It serves as a crucial building block for synthesizing peptidomimetics, which mimic the structure and function of peptides but are more stable and less susceptible to enzymatic degradation. A notable study demonstrated an efficient synthesis route for branched tetrahydrofurane δ-sugar amino acids using this compound .

- Polymer Synthesis : Researchers have employed this compound in developing amino acid-derived polymers that exhibit one-handed helical structures. These polymers demonstrate stability against various external factors, which is crucial for applications in materials science .

- Catalysis : The compound has been explored for its catalytic properties, particularly in the N-tert-butoxycarbonylation of amines. This process is essential for protecting amine groups during synthetic transformations .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Badland et al., 2010 | Synthesis Techniques | Improved synthesis methods from 3-aminobenzoic acid were developed, demonstrating high selectivity for the desired compound. |

| Cetina et al., 2003 | Structural Analysis | X-ray analysis revealed significant influence of hydrogen bonding on the molecular conformation of derivatives related to this compound. |

| Qu et al., 2009 | Polymer Applications | Demonstrated stability of amino acid-derived polymers created from this compound under various conditions. |

| Defant et al., 2011 | Peptidomimetics | Developed a new branched tetrahydrofurane δ-sugar amino acid using this compound as a chiral building block. |

Biological Activity Insights

While specific biological activities (e.g., antimicrobial or anticancer properties) have not been extensively documented for this compound itself, its derivatives and related compounds have shown promise in various bioactive applications. The structural characteristics imparted by the fluorine atoms and Boc protection enhance the potential interactions with biological targets.

Potential Mechanisms

The presence of fluorine atoms can influence lipophilicity and metabolic stability, potentially enhancing the bioavailability of derivatives synthesized from this compound. Additionally, the Boc group plays a critical role in protecting amine functionalities during chemical reactions, which can be pivotal in drug design and development.

Propiedades

IUPAC Name |

(1R,5S)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVFIGFKFSWZQV-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.